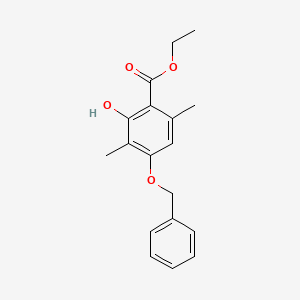

Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate

CAS No.: 56410-31-2

Cat. No.: VC16553837

Molecular Formula: C18H20O4

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56410-31-2 |

|---|---|

| Molecular Formula | C18H20O4 |

| Molecular Weight | 300.3 g/mol |

| IUPAC Name | ethyl 2-hydroxy-3,6-dimethyl-4-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C18H20O4/c1-4-21-18(20)16-12(2)10-15(13(3)17(16)19)22-11-14-8-6-5-7-9-14/h5-10,19H,4,11H2,1-3H3 |

| Standard InChI Key | RFXRBIVQXSWZLV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C)O |

Introduction

Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is a chemical compound with the CAS number 56410-31-2. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is specifically a derivative of benzoic acid, modified with a benzyloxy group at the 4-position, a hydroxyl group at the 2-position, and methyl groups at the 3- and 6-positions of the benzene ring.

Synthesis and Preparation

The synthesis of Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethanol, followed by the introduction of a benzyloxy group at the 4-position. This process can be achieved through various chemical reactions, including the Williamson ether synthesis, which involves the reaction of a phenol with a halide in the presence of a base like potassium carbonate .

Applications and Research Findings

Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is part of a broader class of compounds that have been studied for their potential biological activities. While specific research on this compound is limited, related compounds have shown promise in various applications, including as diuretic agents . The modification of the benzene ring with different functional groups can significantly affect the biological activity of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume